
2-(2-アミノエチルアミノ)ピリジン二塩酸塩
概要
説明
2-(2-Aminoethylamino)-pyridine dihydrochloride, also known as 2-AEAP, is an organic compound with a wide range of applications in scientific research. 2-AEAP is an excellent ligand for both coordination and transition metals, and is used in a variety of reactions and experiments. In addition, 2-AEAP has been found to be a useful catalyst for the synthesis of organic molecules, as well as a useful reagent for the synthesis of other compounds.
科学的研究の応用
CO2捕捉と分離
2-(2-アミノエチルアミノ)ピリジン二塩酸塩: は、CO2捕捉と分離における可能性について研究されています。 その構造により、第一級アミン基を通じてCO2を効果的に吸着することができ、第二級アミンは脱着プロセスを促進します 。この二重機能により、温室効果ガスの排出量削減と気候変動対策に不可欠な、より効率的なCO2スクラビング技術の開発に魅力的な候補となっています。
創薬
創薬の分野では、この化合物は構造的多様性により有望視されています。神経経路を標的とする医薬品、特に神経経路を標的とする医薬品を合成するための構成要素として機能することができます。 ピリジンとアミン両方の官能基が存在することで、反応部位が複数提供され、医薬品化学において、潜在的な治療効果を持つ化合物を生成するための貴重な前駆体となっています.
触媒
この化合物の触媒における有用性は、さまざまな化学反応を促進する能力に起因しています。その二機能性により、触媒サイクルに参加することができ、重合や有機変換などの反応の効率を向上させる可能性があります。 研究者は、遷移金属錯体における配位子としての使用を検討しており、触媒プロセスの進歩につながる可能性があります .
生化学研究
生化学研究において、「2-(2-アミノエチルアミノ)ピリジン二塩酸塩」は、タンパク質相互作用と酵素反応速度論を研究するための候補となっています。その反応性基はさまざまな生体分子に結合でき、分子機能とメカニズムに関する洞察を提供します。 また、分子レベルで細胞プロセスを理解するためのプローブとしても役立ちます .
作用機序
Target of Action
The primary targets of 2-(2-Aminoethylamino)-pyridine dihydrochloride are calcium ions (Ca2+) . The compound is used as a scale inhibitor in industrial water treatment, where it prevents the formation of calcium carbonate (CaCO3) and calcium sulfate (CaSO4) scales .
Mode of Action
The compound interacts with its targets by chelating with Ca2+ ions . This interaction inhibits the combination of Ca2+ with anions, thereby preventing the generation of CaCO3 and CaSO4 scales . It also has the ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .
Biochemical Pathways
The compound affects the crystallization process of calcium carbonate and calcium sulfate scales . By chelating with Ca2+ ions, it retards the formation and growth of CaCO3 and CaSO4 crystal nuclei . This action disrupts the normal biochemical pathways that lead to scale formation.
Result of Action
The result of the compound’s action is the inhibition of scale formation . The compound shows better scale inhibition performance for CaCO3 and CaSO4 than polyaspartic acid (PASP), a well-known green scale inhibitor . Particularly, it exhibits the best scale inhibition performance for CaCO3 .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as concentration, temperature, and duration . Its anti-scaling performance against CaCO3 and CaSO4 is diminished at a low concentration (<10 mg L−1) and a high temperature . It shows better scale inhibition performance than pasp under these conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGUUWHSAANPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557806 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99669-44-0 | |
| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99669-44-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



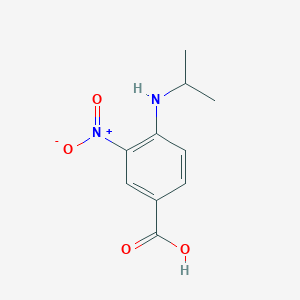
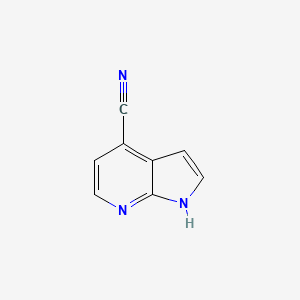
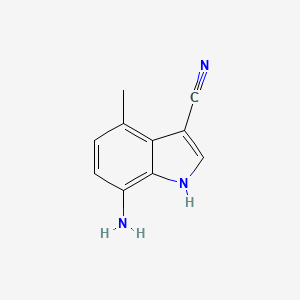


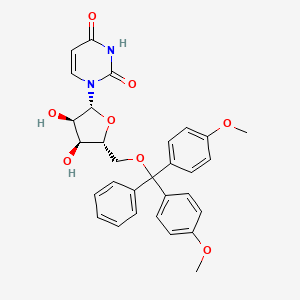


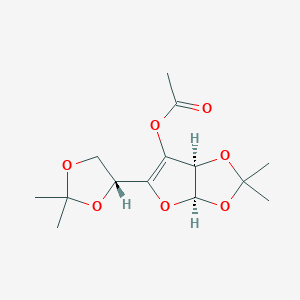

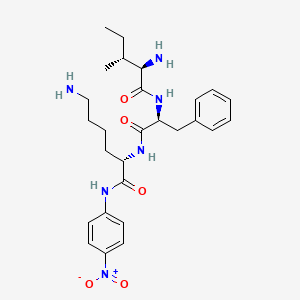
![(3aS,4S,6aR)-5-(tert-butoxycarbonyl)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B1339867.png)
![1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1339869.png)